Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 2-methyl-3-nitrobenzoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Nitrobenzoyl Intermediate: The synthesis begins with the nitration of 2-methylbenzoic acid to form 2-methyl-3-nitrobenzoic acid.
Activation of the Carboxylic Acid: The carboxylic acid group of 2-methyl-3-nitrobenzoic acid is then activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Coupling with Piperazine: The activated intermediate is then coupled with piperazine to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Reduction: The major product formed is Ethyl 4-(2-methyl-3-aminobenzoyl)piperazine-1-carboxylate.
Substitution: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.
Scientific Research Applications
Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various piperazine-based compounds that have industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate is unique due to the presence of the nitrobenzoyl moiety, which imparts distinct chemical and biological properties. This differentiates it from other piperazine derivatives that may lack this functional group .
Properties
IUPAC Name |
ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-3-23-15(20)17-9-7-16(8-10-17)14(19)12-5-4-6-13(11(12)2)18(21)22/h4-6H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODRKQYGBCFWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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